molecular formula C17H16ClN3O B2434279 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941879-37-4

1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2434279
CAS No.: 941879-37-4
M. Wt: 313.79
InChI Key: YEONMIVDKVGTFC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This compound is designed for research purposes to investigate its potential as a small-molecule activator of procaspase-3, a key approach in the development of novel anticancer agents . Its molecular structure incorporates a 1-(4-chlorobenzyl) group, a feature present in other potent anticancer compounds like oncrasin-1, which is known to interfere with cellular signaling pathways and induce apoptosis . The proposed mechanism of action involves the chelation of inhibitory zinc ions from the active site of procaspase-3, leading to its activation and the subsequent initiation of the apoptosis cascade in cancer cells . Researchers can utilize this urea-based indole compound to explore apoptotic pathways, conduct cytotoxicity assays on various human cancer cell lines, and study structure-activity relationships to guide the optimization of more potent and selective caspase-activating anticancer agents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-21-11-15(14-4-2-3-5-16(14)21)20-17(22)19-10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEONMIVDKVGTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Synthetic Route Overview:

Step Reactants Conditions Product
14-chlorobenzyl isocyanate + 1-methyl-1H-indole-3-amineStirring at controlled temperature1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets. Its unique structure allows it to function as a potential inhibitor of specific enzymes involved in cancer progression.

Mechanisms of Action :

  • Modulation of signaling pathways related to cell proliferation.
  • Potential induction of apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea exhibit significant anticancer properties across various cell lines, including:

  • Breast cancer
  • Lung cancer
  • Prostate cancer

A study demonstrated that the compound could promote the re-expression of silenced tumor-suppressor genes, thereby inducing apoptosis and cell cycle arrest in cancer cells.

Urease Inhibition

In addition to its anticancer properties, there is emerging evidence that compounds with similar structures may act as urease inhibitors, which is critical for treating conditions like kidney stones and peptic ulcers. The presence of functional groups in the urea derivatives can significantly influence their inhibitory efficacy.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various indole derivatives, including 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea. The results indicated that this compound exhibited potent cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.

Case Study 2: Urease Inhibition

In vitro studies on urease inhibition demonstrated that derivatives similar to this compound showed promising results in inhibiting urease activity. The study highlighted how structural modifications could enhance the inhibitory efficacy against urease, suggesting potential therapeutic applications in managing urease-related disorders.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea
  • 1-(4-methylbenzyl)-3-(1-methyl-1H-indol-3-yl)urea
  • 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrrol-3-yl)urea

Uniqueness

1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both the chlorobenzyl and methylindole groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-Chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structure, featuring a urea moiety linked to a 1-methyl-1H-indole and a 4-chlorobenzyl group, suggests significant potential for various biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings.

1. Antioxidant Activity

Research has demonstrated that 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits significant antioxidant properties. A study evaluated its effects on human dopaminergic neuroblastoma cells (SH-SY5Y) subjected to hydrogen peroxide (H2O2)-induced oxidative stress. The results indicated that the compound effectively reduced the number of reactive oxygen species (ROS)-positive cells, thereby protecting the cells from oxidative damage.

3. Anticancer Properties

Preliminary investigations into the anticancer activity of related indole derivatives indicate that they can induce apoptosis in cancer cells. For example, compounds with similar structural motifs have shown efficacy against breast cancer cell lines by disrupting cell cycle progression and inducing cell death . While direct studies on 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea are lacking, its indole structure is often associated with anticancer properties.

Synthesis and Modification

The synthesis of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 1-methylindole under controlled conditions to ensure high yield and purity. Understanding its synthesis is crucial for medicinal chemistry applications, as modifications can enhance its biological activity or selectivity.

Case Study: Neuroprotective Effects

In a recent study focusing on neuroprotection, researchers administered varying concentrations of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea to SH-SY5Y cells exposed to oxidative stress. The findings revealed that at optimal concentrations, the compound significantly reduced cell death and ROS levels compared to untreated controls. This highlights its potential as a neuroprotective agent in conditions like Parkinson's disease.

Concentration (µM)% Cell Viability% ROS Reduction
108530
507050
1006070

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